molecular formula C13H19N3O B3195198 N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine CAS No. 88858-10-0

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine

Cat. No.: B3195198
CAS No.: 88858-10-0
M. Wt: 233.31 g/mol
InChI Key: NNALKJUMRUSNQD-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(1-methylpiperidin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)14-15-13(17)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNALKJUMRUSNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549838
Record name N'-(1-Methylpiperidin-4-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88858-10-0
Record name N'-(1-Methylpiperidin-4-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

272 g (2 mol) of benzoic acid hydrazide are added to 1500 ml of methanol with stirring. Over 1 hour, 226 g (2 mol) of 1-methyl-4-piperidinone are then added dropwise at a temperature of 30° C. Slight cooling is necessary. The reaction mixture is stirred for half an hour at 30° C. and then for a further 1 hour at 60° C. The solution is then cooled to 0° C. and over a period of 2 hours 68 g (1.8 mol) NaBH4 is added using a spatula (strong foaming). Towards the end of the addition the mixture is warmed to room temperature. The solvent is evaporated off using a rotary evaporator and to the residue 900 g ice and 1000 ml dichloromethane are added with stirring. The organic phase is separated using a separating funnel and the aqueous phase is shaken twice with 300 ml dichloromethane in each case. The combined organic fractions are dried over MgSO4, the dichloromethane evaporated off and the residue recrystallized in 1 liter of isopropanol with the addition of 10 g active charcoal. The reaction product is dried in a drying cupboard at 50° C. in vacuo. (M.p. 149°-150° C.).
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226 g
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68 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine
Reactant of Route 2
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N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine
Reactant of Route 3
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine
Reactant of Route 4
Reactant of Route 4
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine
Reactant of Route 5
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine
Reactant of Route 6
N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.